molecular formula C26H23N3O2 B11399400 N-{3-[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B11399400
M. Wt: 409.5 g/mol
InChI Key: PHCAYHKHNPOLNZ-UHFFFAOYSA-N
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Description

N-(3-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Naphthalene Group: The naphthalene moiety can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the benzodiazole-naphthalene intermediate with the furan ring using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and furan rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzodiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to the formation of naphthoquinone derivatives, while reduction of the benzodiazole ring can yield dihydrobenzodiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s aromatic rings and conjugated system make it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to its combination of three distinct aromatic systems (naphthalene, benzodiazole, and furan) within a single molecule. This structural complexity provides it with unique chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[3-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C26H23N3O2/c30-26(24-11-6-16-31-24)27-15-5-12-25-28-22-9-3-4-10-23(22)29(25)18-19-13-14-20-7-1-2-8-21(20)17-19/h1-4,6-11,13-14,16-17H,5,12,15,18H2,(H,27,30)

InChI Key

PHCAYHKHNPOLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3CCCNC(=O)C5=CC=CO5

Origin of Product

United States

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